molecular formula C9H10ClN3O2S B8748224 6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-14-4

6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide

Cat. No.: B8748224
CAS No.: 89725-14-4
M. Wt: 259.71 g/mol
InChI Key: UHWRGDYCHVYONW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide is a benzimidazole derivative known for its diverse applications in medicinal chemistry and industrial processes. Benzimidazole compounds are recognized for their biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 5-chloro-2-ethylbenzimidazole with sulfonamide derivatives under acidic conditions . The reaction is usually carried out in ethanol with a catalytic amount of acetic acid to afford the desired product in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of prolyl oligopeptidase, an enzyme involved in the degradation of proline-containing peptides. This inhibition can lead to the accumulation of bioactive peptides, which may have therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-Methylbenzimidazole
  • 5-Chloro-2-Propylbenzimidazole
  • 6-Sulfamyl-2-Ethylbenzimidazole

Uniqueness

6-Chloro-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group enhances its solubility and bioavailability, making it a more effective compound in various applications compared to its analogs .

Properties

CAS No.

89725-14-4

Molecular Formula

C9H10ClN3O2S

Molecular Weight

259.71 g/mol

IUPAC Name

6-chloro-2-ethyl-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C9H10ClN3O2S/c1-2-9-12-6-3-5(10)8(16(11,14)15)4-7(6)13-9/h3-4H,2H2,1H3,(H,12,13)(H2,11,14,15)

InChI Key

UHWRGDYCHVYONW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12.0 g of 2-amino-4-chloro-5-sulfamylaniline, 16.1 g of propionic acid, and 54.4 ml of 4 N hydrochloric acid was refluxed for 6 hours. The solid was collected by filtration, dissolved in boiling methanol, charcoal added, and the solution filtered through Celite. Upon adding to 38% ammonium hydroxide with stirring, a pink solid formed. This was collected by filtration, washed with hot water, air dried, and then recrystallized from acetonitrile to provide 2.0 g of crystals, m.p. 240°-242°.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
54.4 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.